molecular formula C13H23NO3 B12274551 tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12274551
M. Wt: 241.33 g/mol
InChI Key: AAVMWKWMWACVBQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a highly valuable nortropane-based intermediate in medicinal chemistry and neuroscience research. Its core structure serves as a privileged scaffold for the synthesis of compounds that target the central nervous system. This intermediate is particularly significant in the development of ligands for monoamine transporters and receptors. For instance, it is a key precursor in the synthetic pathway towards tropane alkaloid analogs , which are studied for their interaction with dopamine and serotonin systems. Researchers utilize this building block to explore structure-activity relationships and to develop novel molecular probes for studying neurotransmitter dynamics. The 3-hydroxy and 2-methyl substitutions on the azabicyclo[3.2.1]octane core, protected by the Boc (tert-butoxycarbonyl) group, provide specific vectors for chemical modification, enabling the fine-tuning of pharmacological properties. Its primary research value lies in the rational design and synthesis of potential therapeutic agents for neurological and psychiatric disorders, such as Parkinson's disease, depression, and substance abuse , where modulation of dopaminergic and other monoaminergic pathways is a key mechanistic approach. The compound's utility is strictly for advancing in vitro and in vivo preclinical research models.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-11,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVMWKWMWACVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C(=O)OC(C)(C)C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly arginase. Arginase plays a significant role in the urea cycle and is implicated in several pathological conditions, including cancer and inflammation. Research indicates that derivatives of this compound can effectively inhibit arginase activity, showcasing IC₅₀ values in the low micromolar range, thus highlighting its therapeutic potential against diseases associated with arginase dysregulation .

Neuropharmacology

Tropane derivatives, including tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, are being explored for their neuropharmacological properties. They may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating acetylcholine receptors .

Synthesis and Structural Variations

The synthesis of this compound involves various methodologies aimed at achieving enantiomerically pure forms, which are crucial for maximizing biological activity. Recent studies have focused on stereoselective synthesis techniques that enhance the yield and purity of the desired product .

Synthesis Method Description
Enantioselective ConstructionDirectly forms the bicyclic scaffold with controlled stereochemistry .
Acyclic Starting MaterialsUtilizes acyclic precursors to introduce stereochemical information .

Case Study 1: Arginase Inhibition

In a study examining the inhibition of human arginase isoforms (hARG-1 and hARG-2), this compound derivatives demonstrated significant inhibitory effects with IC₅₀ values reported at 223 nM for hARG-1 and 509 nM for hARG-2 . This indicates strong potential for therapeutic applications in cancer treatment where arginase activity is often upregulated.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of tropane alkaloids has shown that compounds similar to this compound can influence cognitive functions by modulating cholinergic pathways . This suggests potential applications in developing treatments for cognitive impairments.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing signaling pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[3.2.1]octane Core

Aryloxy and Heteroaryloxy Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notes
Target Compound 3-hydroxy, 2-methyl C₁₂H₂₁NO₃ 227.30 Enhanced polarity; CAS 143557-91-9
75a (Pyrazinyloxy derivative) 3-(pyrazin-2-yloxy) C₁₇H₂₃N₃O₃ 317.39 Reduced solubility due to aromaticity; synthesized via SN2 reaction
67a (Phenoxy derivative) 3-phenoxy C₁₉H₂₅NO₃ 315.41 Increased lipophilicity; potential for π-π stacking interactions
67l (4-Cyanophenoxy derivative) 3-(4-cyanophenoxy) C₂₀H₂₄N₂O₃ 340.42 Electron-withdrawing cyano group enhances stability
67i (Alkenylphenoxy derivative) 3-(4-((E)-3-methylbut-1-enyl)phenoxy) C₂₄H₃₆N₃O₃ 446.25 Extended conjugation may alter pharmacokinetics

Key Differences :

  • Solubility : Hydroxyl and methyl groups in the target compound improve aqueous solubility compared to aryloxy derivatives.
  • Reactivity: Aryloxy substituents (e.g., phenoxy) are prone to hydrolysis under acidic/basic conditions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.
Functional Group Variations
Compound Name Functional Group(s) Molecular Formula Molecular Weight (g/mol) Notes
3-Oxo derivative () 3-oxo C₁₂H₁₉NO₃ 225.29 Ketone group allows nucleophilic additions (e.g., Grignard reactions)
3-(Trifluoroacetyl) diazabicyclo derivative () 3-(2,2,2-trifluoroacetyl), 3,8-diaza C₁₂H₁₆F₃N₂O₃ 293.26 Electron-withdrawing trifluoroacetyl group enhances metabolic stability
8-Oxo-3-azabicyclo derivative () 8-oxo, 3-aza C₁₁H₁₇NO₃ 225.26 Altered ring strain and reactivity due to ketone position

Key Differences :

  • Ring Strain : The 8-oxo derivative () introduces conformational rigidity compared to the target compound’s hydroxyl group.

Stereochemical and Regioisomeric Variants

Compound Name Stereochemistry/Regiochemistry Molecular Formula Notes
exo-3-Amino derivative () exo-3-amino C₁₂H₂₂N₂O₂ Amino group enables peptide coupling
endo-3-Hydroxy derivative () (5S)-3-hydroxy C₁₂H₂₁NO₃ Stereospecific interactions in biological systems
3,8-Diazabicyclo derivative () 3,8-diaza C₁₁H₁₈N₂O₂ Additional nitrogen atom alters basicity

Key Differences :

  • Biological Activity: The exo-3-amino derivative () may act as a protease inhibitor due to its nucleophilic amine, contrasting with the target compound’s hydroxyl group.
  • Basicity : 3,8-Diaza derivatives () exhibit higher basicity, influencing solubility and receptor binding.

Biological Activity

tert-Butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 478837-18-2, is a bicyclic compound belonging to the class of azabicyclic structures. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a bicyclic framework with a hydroxyl group and a carboxylate ester, which may influence its interaction with biological targets.

Pharmacological Activity

Research indicates that compounds within the azabicyclo family exhibit various pharmacological effects, including:

  • Antinociceptive Properties : Studies have shown that azabicyclic compounds can modulate pain responses through interactions with opioid receptors and other pain pathways.
  • Cognitive Enhancement : Some derivatives have been evaluated for their potential to enhance cognitive function, possibly through cholinergic mechanisms.

The biological activity of this compound may involve:

  • Opioid Receptor Modulation : Interaction with mu and delta opioid receptors could explain its antinociceptive effects.
  • Cholinergic Activity : The presence of a hydroxyl group may facilitate interactions with acetylcholine receptors, enhancing cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antinociceptive Study :
    • A study evaluated the analgesic effects of various azabicyclo compounds in rodent models. The results indicated significant pain relief comparable to standard analgesics, suggesting a potential therapeutic application in pain management .
  • Cognitive Function Assessment :
    • In another research project, a derivative of the azabicyclo series demonstrated improved memory retention in animal models subjected to cognitive impairment protocols. This was attributed to increased acetylcholine levels in the brain .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntinociceptiveSignificant pain relief in rodent models
Cognitive EnhancementImproved memory retention
Cholinergic ActivityIncreased acetylcholine levels

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